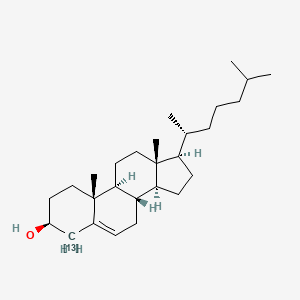
O-(4-fluorophenyl)hydroxylamine
Vue d'ensemble
Description
O-(4-fluorophenyl)hydroxylamine: is an organic compound with the molecular formula C6H6FNO. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 4-fluorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for synthesizing O-(4-fluorophenyl)hydroxylamine involves the reduction of 4-fluoronitrobenzene using reducing agents such as zinc dust in the presence of ammonium chloride.
Hydroxylamine Derivatives: Another method involves the reaction of 4-fluorophenylhydroxylamine with appropriate reagents to introduce the hydroxylamine functionality.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc dust, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: 4-fluoronitrosobenzene, 4-fluoronitrobenzene.
Reduction Products: 4-fluoroaniline.
Substitution Products: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: O-(4-fluorophenyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biocatalysis: The compound is used in biocatalytic processes to synthesize chiral drug intermediates with high enantioselectivity.
Medicine:
Drug Development: It serves as a precursor for the synthesis of biologically active molecules and potential therapeutic agents.
Industry:
Mécanisme D'action
The mechanism of action of O-(4-fluorophenyl)hydroxylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity . The specific pathways and targets depend on the context of its application, such as in drug development or materials science .
Comparaison Avec Des Composés Similaires
N-tert-butylhydroxylamine: Another derivative where the hydroxyl group is substituted with a tert-butyl group, showing different reactivity and applications.
N,O-dimethylhydroxylamine: A compound with both nitrogen and oxygen substituted, used as a precursor to Weinreb amides.
Uniqueness: this compound is unique due to the presence of the fluorophenyl group, which enhances its stability and reactivity compared to other hydroxylamine derivatives. This makes it particularly valuable in synthetic chemistry and pharmaceutical applications .
Propriétés
IUPAC Name |
O-(4-fluorophenyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-1-3-6(9-8)4-2-5/h1-4H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBNXQPKZLXIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1ON)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


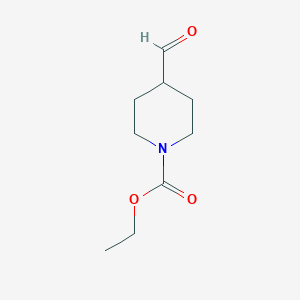

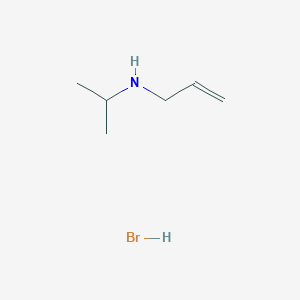
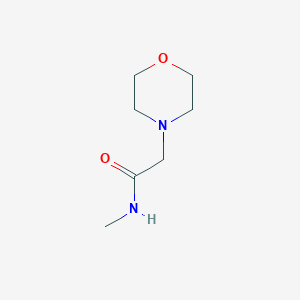
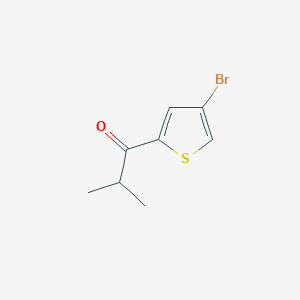
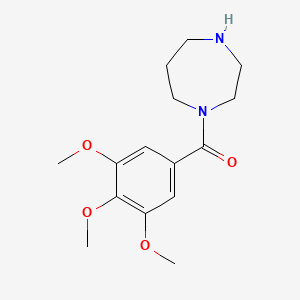
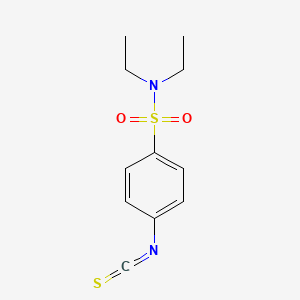

![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B3176557.png)
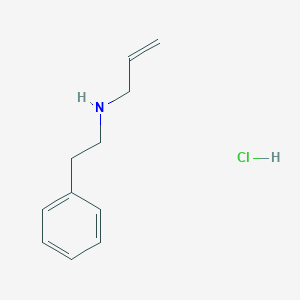
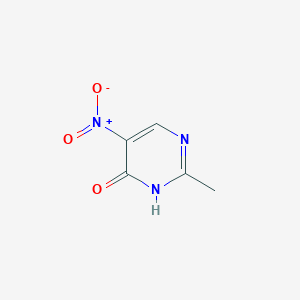

![O-([1,1'-biphenyl]-4-yl)hydroxylamine](/img/structure/B3176583.png)
